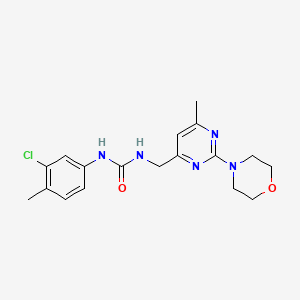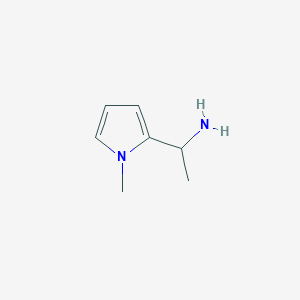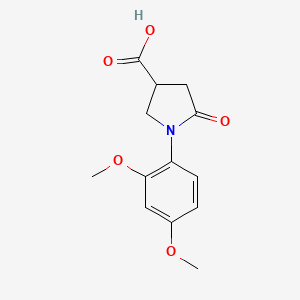
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea, also known as CGP 60474, is a small molecule inhibitor of the protein tyrosine kinase, platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth and metastasis.
Scientific Research Applications
Corrosion Inhibition
Urea-derived Mannich bases have been explored for their effectiveness as corrosion inhibitors for mild steel surfaces in acidic solutions. These compounds demonstrate significant inhibition efficiency, which increases with the concentration and showcases the potential of urea derivatives in protecting metals against corrosion in industrial applications (Jeeva et al., 2015).
Imaging Agents for Parkinson's Disease
Urea derivatives have been synthesized for use as potential PET imaging agents for LRRK2 enzyme in Parkinson's disease. The targeted tracer synthesized showed high radiochemical yield and purity, indicating the role of urea compounds in developing diagnostic tools for neurological disorders (Wang et al., 2017).
Anticancer Activity
Novel urea derivatives have been designed and synthesized with potent anti-CML (Chronic Myeloid Leukemia) activity. These compounds inhibit receptor tyrosine kinases and exhibit low cellular toxicity, indicating their potential as therapeutic agents for cancer treatment (Li et al., 2019).
Antioxidant Activity
Research has also focused on synthesizing urea derivatives to evaluate their antioxidant activity. These compounds are synthesized through various chemical reactions and tested for their ability to act as antioxidants, which is crucial for developing treatments for oxidative stress-related diseases (George et al., 2010).
Enzyme Inhibition
Urea derivatives have been investigated for their enzyme inhibition properties, particularly against urease and β-glucuronidase enzymes. This research area is significant for developing pharmaceuticals that target specific enzymatic pathways (Mustafa et al., 2014).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-12-3-4-14(10-16(12)19)23-18(25)20-11-15-9-13(2)21-17(22-15)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPRGFSDWPOOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)

![N-[(4-fluorophenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860941.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2860946.png)
![(3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one](/img/structure/B2860947.png)

![N-(3-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2860949.png)
